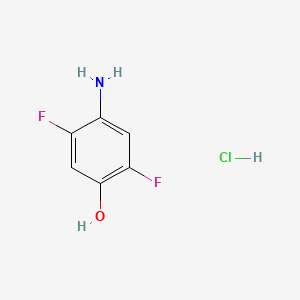

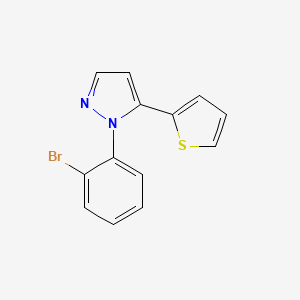

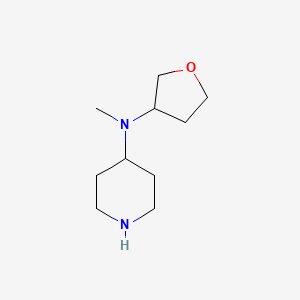

![molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9](/img/structure/B572974.png)

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is a chemical compound that falls under the category of imidazopyrazines . Imidazopyrazines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine”, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction proceeds smoothly with yields ranging from good to excellent and tolerates various functional groups such as fluoro, chloro, methyl, and methoxy groups .Molecular Structure Analysis

The molecular formula of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is C8H3Br2F3N2 . The molecular weight is 343.926 Da .Chemical Reactions Analysis

The synthesis of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is facilitated by microwave irradiation in a solvent- and catalyst-free environment .Applications De Recherche Scientifique

Organic Synthesis

“6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” acts as a versatile scaffold in organic synthesis . It can be used as a building block in the synthesis of various complex molecules, contributing to the development of new synthetic methods .

Drug Development

This compound has shown potential in drug development, particularly due to its imidazo[1,2-a]pyrazine structure . This structure is known for its reactivity and multifarious biological activity, making it a valuable component in the development of new drugs .

Anticancer Research

Imidazo[1,2-a]pyrazine analogues, which would include “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine”, have shown potential in anticancer research . These compounds could be further explored for their potential therapeutic effects against various types of cancer .

Antileishmanial Research

Similarly, these compounds have also demonstrated antileishmanial activity . Leishmaniasis is a parasitic disease that affects millions of people worldwide, and new treatments are continually being sought .

Anticonvulsant Research

Imidazo[1,2-a]pyrazine analogues have also been studied for their anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders .

Antimicrobial Research

These compounds have shown antimicrobial activity, indicating potential use in combating various bacterial and fungal infections .

Antiviral Research

The antiviral properties of imidazo[1,2-a]pyrazine analogues suggest potential applications in the treatment of viral infections .

Antidiabetic Research

Finally, these compounds have also demonstrated antidiabetic activity , suggesting potential applications in the management and treatment of diabetes .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological systems . They are found in many drugs due to their ability to bind with various living systems .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Result of Action

It’s known that imidazo[1,2-a]pyrazine derivatives have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

Orientations Futures

Imidazo[1,2-a]pyridines and related compounds have a wide range of applications in medicinal chemistry and material science . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

Propriétés

IUPAC Name |

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSZFAHVRVUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

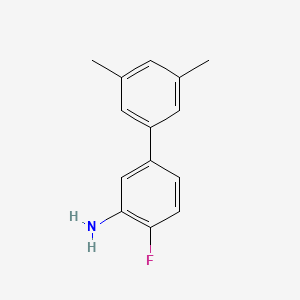

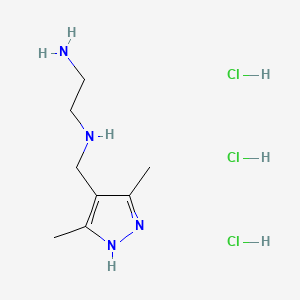

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)

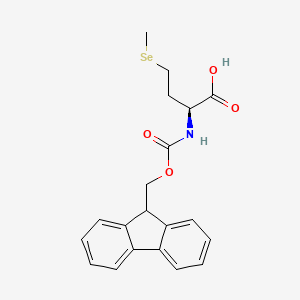

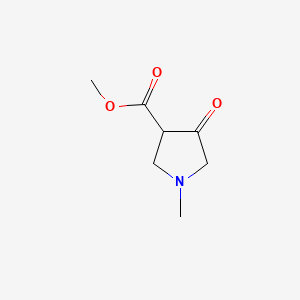

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

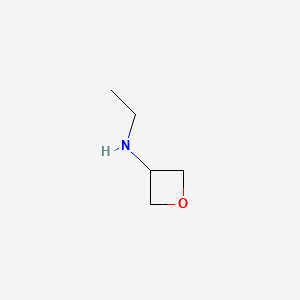

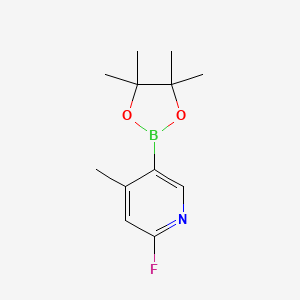

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)